Acetic acid;3-methylthiophen-2-ol
Description
The compound "Acetic acid;3-methylthiophen-2-ol" appears to combine acetic acid (CH₃COOH) with 3-methylthiophen-2-ol (C₅H₆OS), a thiophene derivative with a hydroxyl group at position 2 and a methyl group at position 3. These derivatives are characterized by:
Properties
CAS No. |
90467-72-4 |
|---|---|
Molecular Formula |
C7H10O3S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
acetic acid;3-methylthiophen-2-ol |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-2-3-7-5(4)6;1-2(3)4/h2-3,6H,1H3;1H3,(H,3,4) |
InChI Key |
DCFFHBKYMTXISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylthiophen-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophen-2-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of 3-methylthiophen-2-ol in the presence of acetic acid. This method ensures high yield and purity of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methylthiophen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Acetic acid;3-methylthiophen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of acetic acid;3-methylthiophen-2-ol involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the acetic acid moiety can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound | Molecular Formula | Key Functional Groups | Substituents |
|---|---|---|---|
| Acetic acid;3-methylthiophen-2-ol* | C₆H₈O₂S | -COOH (acetic acid), -OH (phenol) | Methyl (C-3), hydroxyl (C-2) |
| 2-Acetyl-3-methylthiophene | C₇H₈OS | Acetyl (-COCH₃) | Methyl (C-3), acetyl (C-2) |
| 3-Methylthiophene | C₅H₆S | None | Methyl (C-3) |
| 2-(Thiophen-3-yl)acetic acid | C₆H₆O₂S | Carboxyl (-COOH) | Thiophene ring (C-3) |
*Inferred structure based on nomenclature.
Physicochemical Properties
- Solubility: Acetic acid derivatives (e.g., 2-acetyl-3-methylthiophene) exhibit moderate solubility in polar solvents (e.g., ethanol) due to the acetyl group . 3-Methylthiophene is hydrophobic, typical of unsubstituted thiophenes.
- Reactivity :
- The hydroxyl (-OH) and carboxyl (-COOH) groups in "this compound" enhance hydrogen bonding and coordination with metal ions, similar to acetic acid-modified biochar (ASBB) used in uranium adsorption .
- Acetyl groups in 2-acetyl-3-methylthiophene facilitate electrophilic substitution reactions on the thiophene ring .
Stability and Thermodynamics
- Thermal Stability :
- Adsorption Efficiency :
Key Research Findings
- Mechanistic Insights: Uranium adsorption by ASBB occurs via monodentate coordination between UO₂²⁺ and -COO⁻ groups . Thiophene-acetic acid hybrids could leverage similar interactions for selective metal ion recovery.
- Kinetics :
- ASBB achieves adsorption equilibrium in 5 minutes , significantly faster than unmodified biochar (30 minutes) .
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